molecular formula C24H21N5O2S B14113189 3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B14113189
M. Wt: 443.5 g/mol
InChI Key: CDDJUJYXISFTGH-UHFFFAOYSA-N
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Description

3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperazine ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperazine ring, and the attachment of the pyridine moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of automated synthesis equipment and scalable reaction conditions.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyridine moieties are known to enhance binding affinity and selectivity towards these targets . The compound may modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and piperazine-containing molecules, such as:

Uniqueness

3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanylidene group, in particular, may enhance its reactivity and potential as a therapeutic agent .

Properties

Molecular Formula

C24H21N5O2S

Molecular Weight

443.5 g/mol

IUPAC Name

3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C24H21N5O2S/c30-22(28-15-13-27(14-16-28)21-7-3-4-12-25-21)17-8-10-18(11-9-17)29-23(31)19-5-1-2-6-20(19)26-24(29)32/h1-12H,13-16H2,(H,26,32)

InChI Key

CDDJUJYXISFTGH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=S

Origin of Product

United States

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